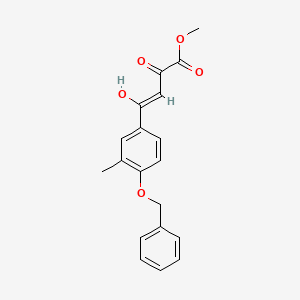

methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate

CAS No.:

Cat. No.: VC16485972

Molecular Formula: C19H18O5

Molecular Weight: 326.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H18O5 |

|---|---|

| Molecular Weight | 326.3 g/mol |

| IUPAC Name | methyl (Z)-4-hydroxy-4-(3-methyl-4-phenylmethoxyphenyl)-2-oxobut-3-enoate |

| Standard InChI | InChI=1S/C19H18O5/c1-13-10-15(16(20)11-17(21)19(22)23-2)8-9-18(13)24-12-14-6-4-3-5-7-14/h3-11,20H,12H2,1-2H3/b16-11- |

| Standard InChI Key | OYZXFEYPXDHMER-WJDWOHSUSA-N |

| Isomeric SMILES | CC1=C(C=CC(=C1)/C(=C/C(=O)C(=O)OC)/O)OCC2=CC=CC=C2 |

| Canonical SMILES | CC1=C(C=CC(=C1)C(=CC(=O)C(=O)OC)O)OCC2=CC=CC=C2 |

Introduction

Structural Overview

The compound "methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate" is a complex organic molecule with the following features:

-

Core Structure: It contains a methyl ester group attached to a substituted but-2-en-4-one backbone.

-

Substituents:

-

A benzyloxy group (a benzene ring attached via an oxygen atom) is positioned on the phenyl ring.

-

A methyl group is also attached to the phenyl ring.

-

A hydroxyl group is present on the enone system, contributing to its chemical reactivity.

-

-

Z Configuration: The "(Z)" designation indicates that the substituents around the double bond in the enone system are on the same side, influencing its stereochemistry and potential biological activity.

Molecular Formula

The molecular formula can be deduced as .

Structural Diagram

A simplified structural representation would include:

-

A phenyl ring substituted with a benzyloxy group and a methyl group.

-

A butenone chain with hydroxyl and ester functional groups.

Functional Groups

-

Ester Group: The methyl ester contributes to the molecule's solubility in organic solvents and its potential hydrolytic behavior.

-

Hydroxy Group: Enhances hydrogen bonding and may influence solubility in polar solvents.

-

Enone System: The conjugated double bond and ketone increase reactivity, especially in Michael addition or nucleophilic attack.

Stereochemistry

The Z configuration affects intermolecular interactions, such as hydrogen bonding and π–π stacking, which are critical in crystal packing or biological binding.

Synthesis Pathways

While specific synthetic routes for this compound are not available in the search results, it could generally be synthesized using:

-

Aldol Condensation: To construct the enone system by reacting an aldehyde with a ketone under basic conditions.

-

Esterification: Formation of the methyl ester group via Fischer esterification or other methods.

-

Benzyloxy Substitution: Introduction of the benzyloxy group through Williamson ether synthesis.

Potential Applications

Based on its structure, this compound may have applications in:

-

Pharmaceuticals: The enone and hydroxyl groups suggest potential biological activity, such as anti-inflammatory or antimicrobial properties.

-

Material Science: The conjugated system might find use in organic electronics or as a precursor for functional polymers.

-

Synthetic Chemistry: It could serve as an intermediate for more complex molecules.

Analytical Characterization

To confirm its structure, standard analytical techniques would be employed:

-

NMR Spectroscopy:

-

NMR to identify proton environments (e.g., aromatic protons, hydroxyl proton).

-

NMR for carbon skeleton elucidation.

-

-

Mass Spectrometry (MS):

-

Molecular ion peak to confirm molecular weight ().

-

-

Infrared Spectroscopy (IR):

-

Ester C=O stretch (~1735 cm).

-

Hydroxyl O-H stretch (~3200–3600 cm).

-

-

X-Ray Crystallography:

-

To determine Z stereochemistry and confirm molecular geometry.

-

Data Table

| Property | Value/Details |

|---|---|

| Molecular Formula | |

| Molecular Weight | ~326 g/mol |

| Functional Groups | Hydroxyl, Ester, Enone, Benzyloxy |

| Stereochemistry | Z configuration |

| Solubility | Soluble in organic solvents |

| Analytical Techniques | NMR, MS, IR, X-Ray Crystallography |

This article provides a general understanding of "methyl (Z)-4-(4-(benzyloxy)-3-methylphenyl)-2-hydroxy-4-oxobut-2-enoate" based on its systematic name and chemical logic. Specific details about synthesis or applications would require experimental data or further literature review not available in the provided search results.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume